KKL-35 KKL-35 KKL-35 is a potent trans-translation inhibitor that has broad-spectrum antibiotic activity. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition. KKL-35 inhibited the growth of all tested strains at submicromolar concentrations. KKL-35 was also active against other LD-causing Legionella species. KKL-35 remained equally active against L. pneumophila mutants that have evolved resistance to macrolides. KKL-35 inhibited the multiplication of L. pneumophila in human macrophages at several stages of infection.
Brand Name: Vulcanchem
CAS No.: 865285-29-6
VCID: VC0531804
InChI: InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Molecular Formula: C15H9ClFN3O2
Molecular Weight: 317.70 g/mol

KKL-35

CAS No.: 865285-29-6

Cat. No.: VC0531804

Molecular Formula: C15H9ClFN3O2

Molecular Weight: 317.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KKL-35 - 865285-29-6

Specification

CAS No. 865285-29-6
Molecular Formula C15H9ClFN3O2
Molecular Weight 317.70 g/mol
IUPAC Name 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Standard InChI Key ZIICPNCCHIUJSX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Characteristics of KKL-35

KKL-35 (CAS No. 865285-29-6) is a small molecule with the molecular formula C₁₅H₉ClFN₃O₂ and a molecular weight of 317.70 g/mol . Its structure features a central oxadiazole ring linked to fluorophenyl and chlorobenzamide groups, contributing to its stability and membrane permeability . The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) (32 mg/mL) but remains insoluble in water or ethanol .

Table 1: Key Chemical Properties of KKL-35

PropertyValue
Molecular FormulaC₁₅H₉ClFN₃O₂
Molecular Weight317.70 g/mol
CAS Number865285-29-6
Solubility in DMSO32 mg/mL (100.72 mM)
IC₅₀ (Trans-Translation)0.9 µM
Storage Conditions-20°C (3 years as powder)

KKL-35’s synthesis and optimization have focused on enhancing bioavailability, though in vivo pharmacokinetic data remain limited . Its stability under physiological conditions is evidenced by retained activity in macrophage infection models .

Antibiotic Activity Across Bacterial Pathogens

In Vitro Efficacy Against Legionella pneumophila

KKL-35 exhibits exceptional potency against L. pneumophila, the causative agent of Legionnaires’ disease, with minimum inhibitory concentrations (MICs) as low as 0.04 mg/L . Time-kill assays demonstrate bactericidal effects at concentrations ≥ MIC, reducing bacterial viability by 4 log units within 72 hours . Notably, KKL-35 remains effective against macrolide-resistant L. pneumophila strains harboring mutations in 23S rRNA or ribosomal proteins L4/L22, with no observed cross-resistance .

Table 2: MIC Values of KKL-35 Against Bacterial Pathogens

OrganismMIC RangeKey Findings
L. pneumophila0.04 mg/LActivity unaffected by macrolide resistance mutations
S. aureus0.5–2 µg/mLDisrupts biofilm formation and membrane integrity
Francisella tularensis0.1 µMPotent activity in murine models

Activity Against Staphylococcus aureus

In S. aureus, KKL-35 at 0.5–2 µg/mL reduces survival under osmotic stress (21.03% vs. 68.21% survival in NaCl) and oxidative stress (4.91% vs. 74.78% in H₂O₂) . The compound also impedes biofilm formation by 67% compared to controls and enhances susceptibility to ciprofloxacin, rifampicin, and linezolid in combination therapies .

Broad-Spectrum Applications

Beyond Legionella and Staphylococcus, KKL-35 inhibits Mycobacterium tuberculosis (MIC: 0.2 µM) and Bacillus anthracis (MIC: 0.05 µM), though clinical data for these pathogens are pending .

Mechanistic Insights and Paradoxes

Emerging Mechanisms

While the precise target remains unidentified, KKL-35 alters bacterial membrane dynamics, reducing ethidium bromide uptake/efflux in S. aureus by 40–60% . This suggests interactions with membrane transporters or phospholipid bilayers. Additionally, transcriptomic analyses in L. pneumophila reveal upregulation of stress-response genes (grpE, dnaK), implicating protein misfolding pathways .

Therapeutic Implications and Future Directions

KKL-35’s dual advantages—broad-spectrum activity and low resistance risk—position it as a promising candidate for:

  • Legionnaires’ Disease: Intracellular efficacy in macrophages supports use as a first-line therapy .

  • Chronic Infections: Biofilm disruption enhances activity against device-associated S. aureus infections .

  • Multidrug-Resistant Pathogens: Synergy with existing antibiotics could revive ineffective drugs .

ApplicationRationaleDevelopment Stage
Legionnaires’ diseaseIntracellular efficacy; no resistancePreclinical
MRSA infectionsBiofilm inhibition; combination synergyPreclinical
TuberculosisActivity against M. tuberculosisEarly research

Critical gaps remain in understanding KKL-35’s pharmacokinetics and in vivo toxicity. Future studies should prioritize target identification through chemical proteomics and structure-activity relationship (SAR) optimization to improve aqueous solubility.

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